molecular formula C5H9Cl2N3O2 B12415211 Carmustine-d8

Carmustine-d8

Cat. No.: B12415211
M. Wt: 222.10 g/mol
InChI Key: DLGOEMSEDOSKAD-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carmustine-d8 is a deuterated form of Carmustine, a chemotherapeutic agent used primarily in the treatment of various malignancies, including brain tumors and multiple myeloma. Deuterated compounds are often used in research to study the pharmacokinetics and metabolism of drugs, as the presence of deuterium can alter the compound’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carmustine-d8 involves the incorporation of deuterium into the Carmustine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated precursors and follow the same synthetic route as for Carmustine.

    Starting Material: Deuterated ethylamine

    Reaction with Phosgene: The deuterated ethylamine is reacted with phosgene to form deuterated ethyl isocyanate.

    Formation of Deuterated Urea: The deuterated ethyl isocyanate is then reacted with deuterated ethylamine to form deuterated urea.

    Chlorination: The deuterated urea is chlorinated to form deuterated bis(2-chloroethyl)urea.

    Nitrosation: Finally, the deuterated bis(2-chloroethyl)urea is nitrosated to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is critical to achieve the desired level of deuteration.

Chemical Reactions Analysis

Types of Reactions

Carmustine-d8 undergoes several types of chemical reactions, including:

    Alkylation: this compound can alkylate DNA and RNA, leading to the formation of cross-links that inhibit DNA replication and transcription.

    Carbamoylation: It can also carbamoylate proteins, affecting their function.

Common Reagents and Conditions

    Alkylation: Typically occurs under physiological conditions in the presence of nucleophilic sites on DNA and RNA.

    Carbamoylation: Occurs in the presence of proteins with nucleophilic amino acid residues.

Major Products Formed

    DNA Cross-links: Inhibition of DNA replication and transcription.

    Carbamoylated Proteins: Altered protein function leading to cell death.

Scientific Research Applications

Carmustine-d8 is used extensively in scientific research due to its unique properties. Some of its applications include:

    Pharmacokinetic Studies: Used to study the metabolism and distribution of Carmustine in the body.

    Mechanistic Studies: Helps in understanding the mechanism of action of Carmustine by tracking the deuterated compound.

    Drug Development: Used in the development of new chemotherapeutic agents by providing insights into the behavior of alkylating agents.

    Biological Research: Used to study the effects of DNA and protein alkylation in various biological systems.

Mechanism of Action

Carmustine-d8 exerts its effects primarily through alkylation and carbamoylation. The compound forms cross-links between DNA strands, preventing DNA replication and transcription. This leads to cell cycle arrest and ultimately cell death. Additionally, carbamoylation of proteins affects their function, contributing to the cytotoxic effects of the compound.

Comparison with Similar Compounds

Carmustine-d8 belongs to the class of nitrosoureas, which are known for their alkylating properties. Similar compounds include:

    Lomustine: Another nitrosourea used in chemotherapy.

    Semustine: A nitrosourea with similar alkylating properties.

    Streptozocin: A nitrosourea used primarily for pancreatic cancer.

Uniqueness

This compound is unique due to the presence of deuterium, which can alter its pharmacokinetic properties and make it a valuable tool in research. The deuterium atoms can provide insights into the metabolism and distribution of Carmustine, aiding in the development of more effective chemotherapeutic agents.

Properties

Molecular Formula

C5H9Cl2N3O2

Molecular Weight

222.10 g/mol

IUPAC Name

1,3-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-1-nitrosourea

InChI

InChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11)/i1D2,2D2,3D2,4D2

InChI Key

DLGOEMSEDOSKAD-SVYQBANQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)NC(=O)N(C([2H])([2H])C([2H])([2H])Cl)N=O

Canonical SMILES

C(CCl)NC(=O)N(CCCl)N=O

Origin of Product

United States

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